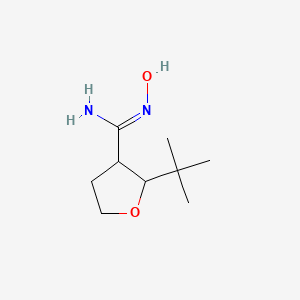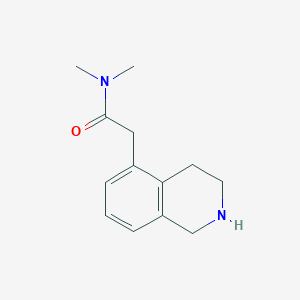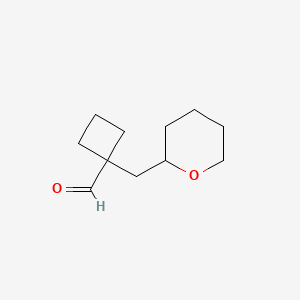
1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C10H16O2. It is characterized by the presence of a cyclobutane ring attached to an oxan-2-ylmethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with oxan-2-ylmethyl reagents under controlled conditions. One common method involves the use of cyclobutanone as a starting material, which undergoes a nucleophilic addition reaction with oxan-2-ylmethyl lithium or Grignard reagents to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxan-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(Oxan-2-ylmethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(Oxan-2-ylmethyl)cyclobutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The oxan-2-ylmethyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)cyclobutane-1-carbaldehyde
- 1-(Oxan-2-ylmethyl)cyclopentane-1-carbaldehyde
- 1-(Oxan-2-ylmethyl)cyclohexane-1-carbaldehyde
Uniqueness
1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde is unique due to its specific combination of a cyclobutane ring and an oxan-2-ylmethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(oxan-2-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-11(5-3-6-11)8-10-4-1-2-7-13-10/h9-10H,1-8H2 |
InChI Key |
FSUAJSOHUAWVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)

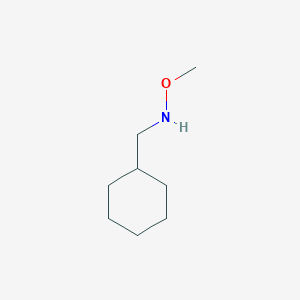

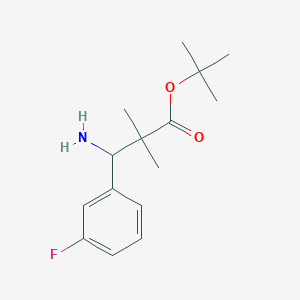
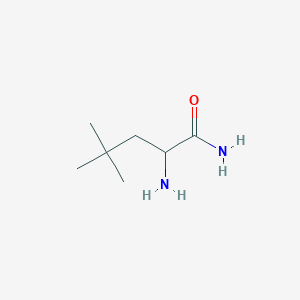
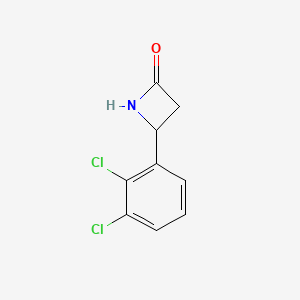
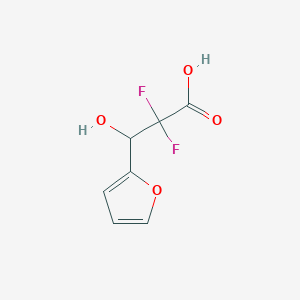

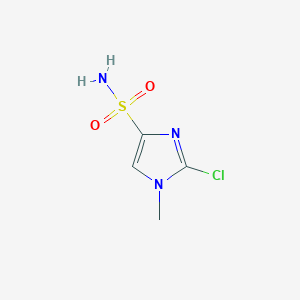
amine](/img/structure/B13251089.png)
